molecular formula C21H25NO5 B14463235 1,2,9,10-Tetramethoxy-6a-alpha-aporphine 6-oxide CAS No. 72498-23-8

1,2,9,10-Tetramethoxy-6a-alpha-aporphine 6-oxide

Cat. No.: B14463235
CAS No.: 72498-23-8
M. Wt: 371.4 g/mol
InChI Key: MSASNZOEWLALSO-UEDXYCIISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,9,10-Tetramethoxy-6a-alpha-aporphine 6-oxide involves several steps, including the formation of the aporphine skeleton and subsequent methoxylation. One common method involves the use of isoquinoline alkaloids as starting materials, followed by methoxylation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from plant sources, such as Aconitum carmichaelii and other species in the Papaveraceae family . The extraction process is followed by purification steps to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

1,2,9,10-Tetramethoxy-6a-alpha-aporphine 6-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different pharmacological properties .

Scientific Research Applications

1,2,9,10-Tetramethoxy-6a-alpha-aporphine 6-oxide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,9,10-Tetramethoxy-6a-alpha-aporphine 6-oxide is unique due to its specific combination of methoxy groups and its ability to interact with multiple molecular targets. This makes it a valuable compound for various scientific and medical applications .

Properties

CAS No.

72498-23-8

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

IUPAC Name

(6aS)-1,2,9,10-tetramethoxy-6-methyl-6-oxido-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium

InChI

InChI=1S/C21H25NO5/c1-22(23)7-6-12-9-18(26-4)21(27-5)20-14-11-17(25-3)16(24-2)10-13(14)8-15(22)19(12)20/h9-11,15H,6-8H2,1-5H3/t15-,22?/m0/s1

InChI Key

MSASNZOEWLALSO-UEDXYCIISA-N

Isomeric SMILES

C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC)OC)OC)[O-]

Canonical SMILES

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC)[O-]

Origin of Product

United States

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